molecular formula C19H22N2O4 B3753726 4-(4-ethylphenoxy)-N-(2-methyl-5-nitrophenyl)butanamide

4-(4-ethylphenoxy)-N-(2-methyl-5-nitrophenyl)butanamide

Cat. No.: B3753726
M. Wt: 342.4 g/mol
InChI Key: ULEONYJRYAZWDS-UHFFFAOYSA-N
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Description

4-(4-Ethylphenoxy)-N-(2-methyl-5-nitrophenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylphenoxy group and a nitrophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethylphenoxy)-N-(2-methyl-5-nitrophenyl)butanamide typically involves a multi-step process:

  • Preparation of 2-methyl-5-nitroaniline:

      Starting Material: o-Toluidine

      Reagents: Concentrated sulfuric acid, nitric acid

      Conditions: The nitration of o-toluidine is carried out by adding a mixture of nitric acid and sulfuric acid at low temperatures (around 10°C).

  • Formation of 4-ethylphenol:

      Starting Material: Ethylbenzene

      Reagents: Oxygen, catalyst (e.g., copper or iron)

      Conditions: Ethylbenzene is oxidized in the presence of a catalyst to form 4-ethylphenol.

  • Coupling Reaction:

      Reagents: 2-methyl-5-nitroaniline, 4-ethylphenol, coupling agent (e.g., dicyclohexylcarbodiimide)

      Conditions: The coupling reaction is typically carried out in an organic solvent such as dichloromethane at room temperature to form the desired amide bond.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethylphenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products:

    Reduction of Nitro Group: 4-(4-ethylphenoxy)-N-(2-methyl-5-aminophenyl)butanamide

    Substitution Reactions: Various halogenated derivatives depending on the substituent introduced

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Biochemical Studies: Used in studies to understand the interaction of amide compounds with enzymes and receptors.

Industry:

    Materials Science: Utilized in the development of polymers and advanced materials with specific properties.

    Agriculture: Potential use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-N-(2-methyl-5-nitrophenyl)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can undergo bioreduction to form an active amine, which may further interact with biological targets.

Comparison with Similar Compounds

    4-(4-ethylphenoxy)-N-(2-methylphenyl)butanamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    4-(4-ethylphenoxy)-N-(2-nitrophenyl)butanamide: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness: 4-(4-ethylphenoxy)-N-(2-methyl-5-nitrophenyl)butanamide is unique due to the presence of both an ethylphenoxy group and a nitrophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-ethylphenoxy)-N-(2-methyl-5-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-15-7-10-17(11-8-15)25-12-4-5-19(22)20-18-13-16(21(23)24)9-6-14(18)2/h6-11,13H,3-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEONYJRYAZWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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